molecular formula C24H32N4O3S B2435081 N-(4-isopropylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898444-67-2

N-(4-isopropylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2435081
CAS No.: 898444-67-2
M. Wt: 456.61
InChI Key: LTRYSOWZPROMPF-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H32N4O3S and its molecular weight is 456.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

This compound is involved in the synthesis of heterocyclic compounds that exhibit potential biological activities. For instance, the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives represents an important intermediate that inhibited tumor necrosis factor alpha and nitric oxide, showcasing its significance in medicinal chemistry for developing anti-inflammatory agents (Lei et al., 2017). The compound's synthesis from commercially available materials through condensation, chlorination, and nucleophilic substitution highlights its chemical versatility and potential for further exploration in drug development.

Antimicrobial and Antifungal Applications

Derivatives of the compound have been synthesized and evaluated for their antimicrobial and antifungal activities. For example, novel derivatives exhibited significant antimicrobial activity against selected bacterial and fungal strains, indicating its potential as a base for developing new antimicrobial agents (Majithiya & Bheshdadia, 2022). This research underlines the importance of the compound in addressing the need for new antimicrobial therapies in the face of growing resistance to existing drugs.

Chemical Reactions and Modifications

The compound's chemical structure allows for various reactions and modifications that yield new compounds with potential biological activities. For instance, its reaction with different reagents has led to the synthesis of new heterocyclic rings containing the tetrahydropyrimidothienoisoquinoline moiety, showcasing its utility in generating novel compounds for pharmacological testing (Zaki et al., 2020).

Potential in Drug Discovery

The structural flexibility and reactivity of this compound make it a valuable starting point in drug discovery, particularly in the synthesis of compounds targeting various diseases. Its derivatives have been explored for their potential in inhibiting key biological pathways and as candidates for radioligands, emphasizing its role in the development of diagnostic and therapeutic agents (Koga et al., 2016).

Properties

IUPAC Name

2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3S/c1-17(2)18-6-8-19(9-7-18)25-22(29)16-32-23-20-4-3-5-21(20)28(24(30)26-23)11-10-27-12-14-31-15-13-27/h6-9,17H,3-5,10-16H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRYSOWZPROMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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